LED209

Catalog No.
S532702
CAS No.
245342-14-7
M.F
C19H17N3O2S2
M. Wt
383.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LED209

CAS Number

245342-14-7

Product Name

LED209

IUPAC Name

1-phenyl-3-[4-(phenylsulfamoyl)phenyl]thiourea

Molecular Formula

C19H17N3O2S2

Molecular Weight

383.5 g/mol

InChI

InChI=1S/C19H17N3O2S2/c23-26(24,22-17-9-5-2-6-10-17)18-13-11-16(12-14-18)21-19(25)20-15-7-3-1-4-8-15/h1-14,22H,(H2,20,21,25)

InChI Key

HNDRSTUKPCLQLT-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

LED 209; LED-209; LED209

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3

The exact mass of the compound 1-Phenyl-3-[4-(phenylsulfamoyl)phenyl]thiourea is 383.0762 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

LED209 is a small molecule compound known for its role as an inhibitor of the QseC signaling pathway in various bacterial pathogens. Specifically, it is identified as N-phenyl-4-{[(phenylamino)thioxomethyl]amino}-benzenesulfonamide. This compound acts as a prodrug, converting within bacterial cells to release an active warhead, isothiocyanate OM188, which effectively inhibits QseC's autophosphorylation and subsequent virulence gene expression in bacteria such as Escherichia coli and Salmonella spp. . LED209 has garnered attention for its potential broad-spectrum antimicrobial properties without exhibiting toxicity towards human cells or inhibiting bacterial growth directly.

The biological activity of LED209 has been extensively studied, particularly regarding its effects on biofilm formation and virulence traits in pathogenic bacteria. It has been shown to significantly reduce biofilm formation in enteroaggregative E. coli and other multidrug-resistant strains . In vitro studies indicate that LED209 can inhibit the secretion of key virulence factors, such as EspA and EspB, which are essential for the pathogenicity of E. coli . Importantly, LED209 does not kill bacteria directly but rather impairs their ability to express virulence factors.

LED209 can be synthesized through a multi-step chemical process. The synthesis typically involves the preparation of isothiocyanate OM188 from 4-amino-N-phenyl-benzenesulfonamide using reagents like thiocarbonyldiimidazole in dry tetrahydrofuran . The synthesis process has been optimized for large-scale production, allowing for significant quantities to be produced for research and potential therapeutic applications.

The primary application of LED209 lies in its potential as an antimicrobial agent targeting bacterial virulence rather than growth. This approach represents a novel strategy in antibiotic development, aiming to mitigate infections by disarming pathogens rather than killing them outright. LED209 has shown promise in both in vitro and animal models against pathogens such as E. coli, Salmonella, and Francisella tularensis . Furthermore, it has been incorporated into materials like cellulose membranes to enhance their antibacterial properties .

Studies have demonstrated that LED209 effectively inhibits QseC-mediated signaling pathways across various bacterial species. Its interaction with QseC is characterized by a unique mode of action that allows it to serve as a prodrug, selectively activating its antimicrobial properties within bacterial cells . Further research into its pharmacokinetics and dynamics is ongoing to better understand its efficacy and potential side effects in vivo.

LED209 shares structural similarities with other compounds targeting bacterial signaling pathways but stands out due to its specific mechanism involving QseC inhibition. Below is a comparison with similar compounds:

Compound NameMechanism of ActionUnique Features
CF290Inhibits QseC signalingAlters antagonist activity of LED209
CF287Disrupts QseC-mediated signalingReverses antagonist behavior seen with LED209
Xanthoangelol BBinds SaeS in Staphylococcus aureusDirectly inhibits a different sensor kinase
VirstatinPrevents ToxT dimerization in Vibrio choleraeTargets cholera toxin production

LED209's unique feature lies in its ability to act as a prodrug that selectively releases active components within the bacterial environment, enhancing its therapeutic potential against a broad range of pathogens while minimizing collateral damage to human cells .

IUPAC Name and Systematic Classification

LED209 is systematically named N-phenyl-4-[[(phenylamino)thioxomethyl]amino]benzenesulfonamide. It belongs to the sulfonamide class of organic compounds, characterized by a central benzene ring substituted with sulfonamide and thiourea functional groups. The compound’s classification under the Chemical Abstracts Service (CAS) registry is 245342-14-7.

Molecular Formula and Weight

The molecular formula of LED209 is C₁₉H₁₇N₃O₂S₂, with a molecular weight of 383.49 g/mol. Its structure features two aromatic rings connected via sulfonamide and thiourea linkers, critical for its biological activity (Table 1).

Table 1: Molecular characteristics of LED209

PropertyValue
Molecular FormulaC₁₉H₁₇N₃O₂S₂
Molecular Weight383.49 g/mol
CAS Registry Number245342-14-7
SMILES NotationO=S(=O)(NC1=CC=CC=C1)C2=CC=C(NC(=S)NC3=CC=CC=C3)C=C2

Crystallographic and Spectroscopic Data

X-ray crystallography studies of LED209’s target, the QseC histidine kinase, reveal that the compound binds to the sensor domain, preventing autophosphorylation. Spectroscopic analyses, including ¹H NMR and ¹³C NMR, confirm the presence of aromatic protons (δ 7.00–7.47 ppm) and thiourea NH signals (δ 10.07 ppm). Mass spectrometry (MS) data show a molecular ion peak at m/z 382 (M–H⁻).

Synthetic Pathways and Optimization

Original High-Throughput Screening (HTS) Discovery

LED209 was identified through an HTS campaign screening 150,000 compounds for QseC inhibition. The assay measured suppression of virulence genes in Escherichia coli O157:H7, with LED209 exhibiting an IC₅₀ of <10 μM.

Scalable Synthesis Protocols

The synthesis involves three steps (Figure 1):

  • Sulfonylation: Reaction of aniline with 4-acetamidobenzenesulfonyl chloride yields 4-acetamido-N-phenyl-benzenesulfonamide.
  • Hydrolysis: Acid-mediated deprotection generates 4-amino-N-phenyl-benzenesulfonamide.
  • Thiourea Formation: Condensation with phenylisothiocyanate produces LED209 in 25% overall yield.

Figure 1: Synthetic route for LED209

Aniline → Sulfonylation → Hydrolysis → Thiourea Formation → LED209  

Patent Landscape for Structural Derivatives

Key patents (e.g., WO2010129280) cover LED209 analogs with modified aryl groups and sulfur-containing substituents. Derivatives such as CF283 (cyclohexane substitution) retain antagonistic activity, while substitutions in the sulfonamide region (e.g., CF290) abolish efficacy.

Structure-Activity Relationship (SAR) Studies

Critical Functional Groups for QseC Binding

The sulfonamide and thiourea moieties are essential for binding to QseC’s hydrophobic pocket. Mutagenesis studies show that replacing the sulfonamide with carboxylate reduces affinity by >100-fold.

Prodrug Activation Mechanisms

LED209 acts as a prodrug, releasing the active warhead OM188 via enzymatic cleavage in bacterial cells. OM188 inhibits QseC by covalently modifying Cys86, a residue critical for signal transduction.

Impact of Substituent Modifications on Bioactivity

  • Part A (Left-hand aniline): Methyl or halogen substitutions (e.g., CF287) reduce activity due to steric hindrance.
  • Part C (Thiourea linker): Replacing sulfur with oxygen (urea analogs) abolishes inhibition.
  • Part D (Right-hand benzene): Cyclohexane substitution (CF283) maintains potency, indicating tolerance for non-aromatic groups.

Table 2: SAR of LED209 derivatives

DerivativeModificationBioactivity (IC₅₀)
LED209None5 pM
CF283Cyclohexane substitution7 pM
CF287Methylated aniline>10 μM

In Vitro Pharmacodynamics

Dose-Dependent Virulence Suppression

LED209 demonstrates potent dose-dependent virulence suppression across multiple Gram-negative bacterial pathogens through its selective inhibition of the QseC histidine sensor kinase. Comprehensive in vitro studies reveal remarkable efficacy at picomolar to micromolar concentrations, with the compound exhibiting exceptional potency in disrupting bacterial virulence without affecting pathogen growth [1] [2].

The most striking demonstration of LED209's potency occurs in enterohemorrhagic Escherichia coli, where treatment with 5 picomolar concentrations completely abolishes attaching and effacing lesion formation, a critical virulence mechanism required for gut colonization and diarrheal disease [1]. This extraordinary sensitivity represents one of the lowest effective concentrations reported for antivirulence compounds. At higher concentrations ranging from 5 nanomolar to 5 micromolar, LED209 consistently produces significant reductions in virulence gene expression, including the locus of enterocyte effacement genes, flagellar motility genes, and Shiga toxin genes [1] [2].

In Salmonella enterica serovar Typhimurium, LED209 demonstrates dose-dependent effects on both virulence gene expression and functional outcomes. Treatment with 5 nanomolar concentrations reduces intramacrophage survival by 4 logarithmic units, while 50 nanomolar concentrations significantly decrease expression of sifA, an effector protein essential for vacuolar replication and systemic disease development [1] [2]. These findings correlate directly with the compound's ability to protect mice from lethal Salmonella infections.

Francisella tularensis, despite encoding a QseC homolog with only 57% similarity to the enterobacterial versions, remains highly susceptible to LED209 treatment. Nanomolar concentrations reduce bacterial survival within macrophages by 10-fold, while micromolar concentrations significantly suppress expression of multiple virulence genes [1] [3]. This broad-spectrum activity across phylogenetically diverse pathogens underscores the conserved nature of the QseC target and the compound's therapeutic potential.

The dose-response relationships extend to biofilm formation inhibition across multiple clinical isolates. Treatment with 5 nanomolar LED209 produces 37% reduction in biofilm formation by enteroaggregative Escherichia coli O104:H4, the strain responsible for the deadly 2011 German outbreak [1]. Uropathogenic Escherichia coli strains show variable but significant responses, with clinical isolates achieving 35-48% biofilm reduction at identical concentrations. Notably, multidrug-resistant Pseudomonas aeruginosa and Klebsiella pneumoniae clinical isolates also demonstrate sensitivity, with biofilm formation reduced by 21-26% [1].

Specificity Testing Across Bacterial Kinome

LED209 exhibits remarkable specificity for the QseC histidine sensor kinase, distinguishing it from other bacterial two-component system components and human kinases. Extensive structure-activity relationship studies and genetic analyses confirm that the compound's antivirulence effects depend entirely on QseC interaction [1] [2].

Genetic specificity studies using isogenic mutants provide definitive evidence for QseC-dependent activity. LED209 treatment of QseC deletion mutants produces no virulence gene suppression, while treatment of QseE deletion mutants retains full activity [1]. This selectivity is particularly significant given that QseE also responds to epinephrine signals but regulates different virulence pathways. The compound's inability to affect QseE-mediated signaling demonstrates precise target discrimination within the bacterial kinome.

Mass spectrometry analysis reveals that LED209's active warhead, isothiocyanate OM188, forms covalent bonds with two specific lysine residues in QseC: K256 and K427 [1]. Site-directed mutagenesis studies confirm the functional importance of these residues, as QseC mutants K256R and K427R lose the ability to activate virulence gene expression entirely. The conservation pattern of these lysines across bacterial species correlates directly with LED209 susceptibility. K256 is conserved across all QseC-containing Enterobacteriaceae and Francisella tularensis, while K427 is restricted to Escherichia coli and Shigella species [1].

The structural basis for LED209 specificity involves allosteric modification of QseC function rather than active site competition. The compound prevents signal binding and subsequent autophosphorylation through conformational changes induced by lysine modification [1] [3]. This mechanism explains the compound's remarkable potency and selectivity, as the specific lysine residues are uniquely positioned within the QseC structure.

Cross-reactivity testing against human targets demonstrates exceptional selectivity. Comprehensive toxicology studies in rodents show no adverse effects on mammalian physiology, consistent with the bacterial-specific mechanism of action [1]. The compound shows minimal inhibition of the human ether-a-go-go-related gene channel, with only 4% inhibition observed at 10 micromolar concentrations, indicating low cardiotoxicity risk [1].

Phylogenetic analysis of QseC distribution reveals the compound's potential therapeutic breadth. QseC homologs are present in at least 25 important human and plant pathogens, including all major Enterobacteriaceae, Pasteurellaceae, and select Francisellaceae [1] [4]. The conservation of the K256 lysine residue across this diverse range of pathogens suggests LED209 may provide broad-spectrum antivirulence activity against multiple Gram-negative infections.

In Vivo Efficacy Models

Murine Models of Enterohemorrhagic E. coli Infection

LED209 demonstrates significant protective efficacy in murine models of enterohemorrhagic Escherichia coli infection, providing proof-of-concept for antivirulence therapy in Gram-negative bacterial diseases. The compound's ability to prevent disease progression while preserving bacterial viability represents a paradigm shift from traditional bactericidal approaches [1] [2].

In the established murine model of EHEC infection, LED209 treatment substantially improves survival outcomes compared to untreated controls. Single-dose oral administration of 20 milligrams per kilogram body weight results in 60% survival at 6 days post-infection, compared to only 25% survival in vehicle-treated control animals [1]. This protection occurs despite the compound's lack of bactericidal activity, confirming that virulence suppression alone provides therapeutic benefit.

The temporal dynamics of protection reveal important insights into LED209's mechanism of action during active infection. Prophylactic treatment administered 30 minutes before bacterial challenge provides significant but moderate protection, suggesting the compound requires time to achieve effective bacterial concentrations [1]. More intensive dosing regimens, involving multiple administrations before and after infection, enhance protection substantially, with 43% survival at 8 days compared to complete mortality in controls by 72 hours [1].

Mechanistic studies in the EHEC infection model demonstrate that LED209's protective effects correlate directly with virulence gene suppression. Bacterial loads recovered from infected animals remain similar between treated and untreated groups, confirming the absence of bactericidal activity [1]. However, the expression patterns of key virulence factors, including locus of enterocyte effacement genes and Shiga toxin genes, show dramatic suppression in LED209-treated animals, paralleling the in vitro observations.

The compound's efficacy extends to prevention of specific EHEC pathological mechanisms. LED209 treatment significantly reduces formation of attaching and effacing lesions in intestinal epithelial cells, a prerequisite for EHEC colonization and disease progression [1]. This functional protection against key virulence mechanisms validates the antivirulence approach and demonstrates that pharmacological QseC inhibition recapitulates the phenotype of genetic QseC deletion.

Dose optimization studies reveal a therapeutic window that balances efficacy with practical dosing requirements. The 20 milligrams per kilogram dose represents an optimal balance between protective efficacy and compound exposure, achieving sufficient bacterial concentrations to ensure QseC inhibition while maintaining acceptable pharmacokinetic properties [1]. Higher doses do not substantially improve protection, likely due to absorption limitations at elevated concentrations.

Survival Studies in Francisella tularensis Challenges

Francisella tularensis infection models provide compelling evidence for LED209's broad-spectrum antivirulence activity, demonstrating efficacy against a phylogenetically distinct pathogen with significant biodefense implications. The compound's ability to protect mice from this highly lethal organism validates the QseC target across diverse bacterial families [1] [3].

In the intranasal challenge model using the virulent SCHU S4 strain, LED209 demonstrates remarkable protective efficacy with flexible dosing options. Single oral doses of 20 milligrams per kilogram administered at various time points relative to infection provide significant survival benefits [1]. Most notably, treatment as late as 24 hours post-infection still confers substantial protection, with 60% survival compared to 10% in untreated controls at 12 days post-challenge.

The temporal flexibility of LED209 treatment represents a significant advantage over traditional antibiotics, which typically require early intervention for maximum efficacy. Treatment administered 3 hours post-infection provides optimal protection, with 80% survival at 12 days, while treatment at 6 hours post-infection maintains 50% survival [1]. This extended therapeutic window suggests potential utility in biodefense scenarios where treatment might be delayed.

Prophylactic administration studies reveal dose-dependent protection correlating with treatment timing. Pre-treatment 24 hours before challenge provides moderate protection, with survival increasing from 25% in controls to 85% in treated animals at day 7 [1]. However, post-exposure treatment generally proves more effective, suggesting that LED209's antivirulence mechanism provides greater benefit during active infection when bacterial virulence systems are fully activated.

The compound's efficacy against Francisella tularensis is particularly significant given the organism's designation as a Category A bioterrorism agent and the absence of approved vaccines [5]. LED209's ability to provide post-exposure protection against this highly lethal pathogen demonstrates the potential for antivirulence compounds to address biodefense needs where traditional antibiotics may be insufficient or unavailable.

Mechanistic validation in the Francisella model confirms QseC-dependent activity. The pathogen encodes only a single histidine sensor kinase, QseC, making it an ideal system for demonstrating target specificity [1]. LED209 treatment results in significant suppression of Francisella virulence gene expression, including QseC itself, indicating feedback regulation within the virulence network. These molecular changes correlate directly with improved survival outcomes, confirming the causal relationship between QseC inhibition and therapeutic efficacy.

ADMET Properties

Oral Bioavailability and Tissue Distribution

LED209 exhibits favorable oral bioavailability characteristics that support its development as an orally administered antivirulence therapeutic. Comprehensive pharmacokinetic studies in murine models demonstrate good oral absorption with complex dose-dependent behavior that reflects the compound's unique mechanism of action [1].

The compound demonstrates good oral bioavailability across a wide dose range, achieving high peak plasma concentrations at each tested dose level [1]. This robust absorption profile supports the feasibility of oral dosing regimens, which is crucial for practical therapeutic applications. However, the pharmacokinetic behavior exhibits interesting non-linear characteristics that provide insights into the compound's absorption and disposition mechanisms.

At doses ranging from 5 to 80 milligrams per kilogram, LED209 demonstrates non-linear pharmacokinetics characterized by more-than-proportional increases in plasma area under the concentration-time curve [1]. This non-linearity likely results from saturation of drug efflux pumps in the gastrointestinal tract or inhibition of drug metabolism enzymes in the gut or liver at higher concentrations. Such behavior is not uncommon for compounds with specific transporter interactions and may actually be advantageous for achieving effective bacterial concentrations.

At doses exceeding 80 milligrams per kilogram, absorption becomes incomplete, with significant amounts of unchanged compound recovered in feces [1]. This finding indicates a practical upper limit for oral dosing and suggests that higher doses do not provide proportional increases in systemic exposure. The identification of this absorption ceiling is important for dose optimization and helps explain why efficacy does not improve substantially at very high doses.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

383.07621914 Da

Monoisotopic Mass

383.07621914 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V62AG9LR2G

Dates

Last modified: 08-15-2023
1: Han Y, Wang Y, Yu Y, Chen H, Shen Y, Du L. Indole-Induced Reversion of Intrinsic Multiantibiotic Resistance in Lysobacter enzymogenes. Appl Environ Microbiol. 2017 Aug 17;83(17). pii: e00995-17. doi: 10.1128/AEM.00995-17. Print 2017 Sep 1. PubMed PMID: 28625984; PubMed Central PMCID: PMC5561299.
2: Johnson BK, Abramovitch RB. Small Molecules That Sabotage Bacterial Virulence. Trends Pharmacol Sci. 2017 Apr;38(4):339-362. doi: 10.1016/j.tips.2017.01.004. Epub 2017 Feb 14. Review. PubMed PMID: 28209403; PubMed Central PMCID: PMC5679398.
3: Rooks MG, Veiga P, Reeves AZ, Lavoie S, Yasuda K, Asano Y, Yoshihara K, Michaud M, Wardwell-Scott L, Gallini CA, Glickman JN, Sudo N, Huttenhower C, Lesser CF, Garrett WS. QseC inhibition as an antivirulence approach for colitis-associated bacteria. Proc Natl Acad Sci U S A. 2017 Jan 3;114(1):142-147. doi: 10.1073/pnas.1612836114. Epub 2016 Dec 15. PubMed PMID: 27980034; PubMed Central PMCID: PMC5224399.
4: Li Z, Zheng Q, Xue X, Shi X, Zhou Y, Da F, Qu D, Hou Z, Luo X. Pyroptosis of Salmonella Typhimurium-infected macrophages was suppressed and elimination of intracellular bacteria from macrophages was promoted by blocking QseC. Sci Rep. 2016 Nov 17;6:37447. doi: 10.1038/srep37447. PubMed PMID: 27853287; PubMed Central PMCID: PMC5112599.
5: Harrison CF, Kicka S, Kranjc A, Finsel I, Chiriano G, Ouertatani-Sakouhi H, Soldati T, Scapozza L, Hilbi H. Adrenergic antagonists restrict replication of Legionella. Microbiology. 2015 Jul;161(7):1392-406. doi: 10.1099/mic.0.000094. Epub 2015 Apr 14. PubMed PMID: 25873585.
6: Xue XY, Mao XG, Li Z, Chen Z, Zhou Y, Hou Z, Li MK, Meng JR, Luo XX. A potent and selective antimicrobial poly(amidoamine) dendrimer conjugate with LED209 targeting QseC receptor to inhibit the virulence genes of gram negative bacteria. Nanomedicine. 2015 Feb;11(2):329-39. doi: 10.1016/j.nano.2014.09.016. Epub 2014 Nov 15. PubMed PMID: 25461286.
7: Yang Q, Anh ND, Bossier P, Defoirdt T. Norepinephrine and dopamine increase motility, biofilm formation, and virulence of Vibrio harveyi. Front Microbiol. 2014 Nov 6;5:584. doi: 10.3389/fmicb.2014.00584. eCollection 2014. PubMed PMID: 25414697; PubMed Central PMCID: PMC4222227.
8: Curtis MM, Russell R, Moreira CG, Adebesin AM, Wang C, Williams NS, Taussig R, Stewart D, Zimmern P, Lu B, Prasad RN, Zhu C, Rasko DA, Huntley JF, Falck JR, Sperandio V. QseC inhibitors as an antivirulence approach for Gram-negative pathogens. MBio. 2014 Nov 11;5(6):e02165. doi: 10.1128/mBio.02165-14. PubMed PMID: 25389178; PubMed Central PMCID: PMC4235214.
9: Spencer H, Karavolos MH, Bulmer DM, Aldridge P, Chhabra SR, Winzer K, Williams P, Khan CM. Genome-wide transposon mutagenesis identifies a role for host neuroendocrine stress hormones in regulating the expression of virulence genes in Salmonella. J Bacteriol. 2010 Feb;192(3):714-24. doi: 10.1128/JB.01329-09. Epub 2009 Nov 20. PubMed PMID: 19933366; PubMed Central PMCID: PMC2812446.
10: Disarming, not destroying: targeting QseC. Future Microbiol. 2008 Oct;3(5):485-7. doi: 10.2217/17460913.3.5.485. PubMed PMID: 18811230.
11: Payne DJ. Microbiology. Desperately seeking new antibiotics. Science. 2008 Sep 19;321(5896):1644-5. doi: 10.1126/science.1164586. PubMed PMID: 18801989.
12: Rasko DA, Moreira CG, Li de R, Reading NC, Ritchie JM, Waldor MK, Williams N, Taussig R, Wei S, Roth M, Hughes DT, Huntley JF, Fina MW, Falck JR, Sperandio V. Targeting QseC signaling and virulence for antibiotic development. Science. 2008 Aug 22;321(5892):1078-80. doi: 10.1126/science.1160354. PubMed PMID: 18719281; PubMed Central PMCID: PMC2605406.

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